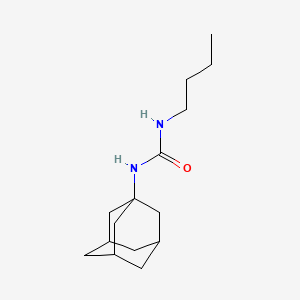

N-1-adamantyl-N'-butylurea

Übersicht

Beschreibung

N-1-adamantyl-N’-butylurea is a chemical compound with the linear formula C15H26N2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . However, Sigma-Aldrich, a supplier of this compound, does not collect analytical data for this product .

Synthesis Analysis

The synthesis of N-1-adamantyl-N’-butylurea or similar compounds has been reported in various studies. For instance, the reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yielded the corresponding N-(1-adamantyl)carbothioamides . Another study reported a simple and economical process for producing amantadine hydrochloride, an antiviral and anti-Parkinson drug, through intermediate N-(1-adamantyl)-acetamide .

Molecular Structure Analysis

The molecular structure of N-1-adamantyl-N’-butylurea or similar compounds has been analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS, and nuclear magnetic resonance (NMR) analyses .

Chemical Reactions Analysis

The chemical reactions involving N-1-adamantyl-N’-butylurea or similar compounds have been studied. For example, the reaction of N-(1-adamantyl)-4-ethoxycarbonylpiperidine-1-carbothioamide with excess hydrazine hydrate yielded the target carbohydrazide . Another study reported the reaction of 1-adamantyl chloride with some heterocyclic unsaturated silanes .

Physical And Chemical Properties Analysis

The physical and chemical properties of N-1-adamantyl-N’-butylurea are not well-documented. However, the compound has a molecular weight of 250.387 .

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Disease Treatment

N-1-adamantyl-N'-butylurea and its adamantane derivatives are explored for their pharmacological potential in treating neurodegenerative diseases like dementia, Alzheimer's, and Parkinson's. The structure-activity relationships of over 75 natural and synthetic adamantane compounds, including amantadine and memantine, have been compared. Adamantane derivatives, especially 1-fluoro- and 1-phosphonic acid derivatives, show promising pharmacological potential against Alzheimer's and Parkinson's diseases, exceeding known treatments. This suggests a rich avenue for future research in biochemistry, pharmacology, and neurology, aiming to develop new treatments for neurodegenerative diseases (Dembitsky, Gloriozova, & Poroikov, 2020).

Antioxidant Activity and Health Benefits

Recent studies highlight the antioxidant properties of various compounds, including N-1-adamantyl-N'-butylurea derivatives. Antioxidants play a crucial role in combating oxidative stress, which is implicated in aging and numerous diseases. Research on antioxidant activity, detection mechanisms, and the benefits of these compounds in food engineering, medicine, and pharmacy underscores the importance of antioxidants in health and disease prevention. This area of study provides a comprehensive understanding of the antioxidant capacities of various compounds, offering insights into their potential therapeutic applications (Munteanu & Apetrei, 2021).

Wirkmechanismus

The mechanism of action of N-1-adamantyl-N’-butylurea or similar compounds is not well-studied. However, one study reported that a compound similar to N-1-adamantyl-N’-butylurea, specifically N-(1-adamantyl)-N’-(4-guanidinobenzyl)urea, specifically cleaves the zymogen plasminogen to form the active enzyme plasmin .

Safety and Hazards

The safety data sheet for N-(1-adamantyl)urea, a compound similar to N-1-adamantyl-N’-butylurea, suggests avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

The future directions for the research on N-1-adamantyl-N’-butylurea or similar compounds could involve further exploration of their synthesis, chemical properties, and potential applications. For instance, a study reported the synthesis and biological evaluation of adamantyl analogues of paracetamol with important analgesic properties . Another study discussed the synthesis and antimicrobial and hypoglycemic activities of novel N-(1-adamantyl)carbothioamide derivatives .

Eigenschaften

IUPAC Name |

1-(1-adamantyl)-3-butylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O/c1-2-3-4-16-14(18)17-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,2-10H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAFIWOJCUIWQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(difluoromethoxy)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B4064822.png)

![1-[(4-tert-butylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B4064824.png)

![4,7,7-trimethyl-1-(4-morpholinylcarbonyl)-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B4064827.png)

![6-({[3-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4064858.png)

![4-[(3S*,4S*)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]-N-[2-(methylthio)phenyl]-4-oxobutanamide](/img/structure/B4064866.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B4064872.png)

![N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064873.png)

![4-(2-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}-5-nitrobenzoyl)morpholine](/img/structure/B4064878.png)

![1-(1-adamantyl)-2-[(2-methoxyethyl)amino]ethanone hydrochloride](/img/structure/B4064879.png)

![1-(4-chlorophenyl)-4-[4-(4-nitrophenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4064886.png)

![4-{4-[4-(methylsulfonyl)-1-piperazinyl]-3-nitrobenzoyl}morpholine](/img/structure/B4064889.png)

![N-phenyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B4064915.png)

![N-{3-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4064923.png)